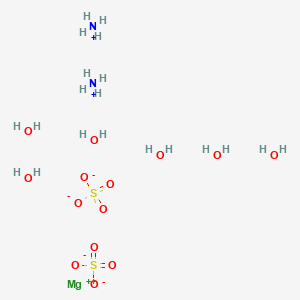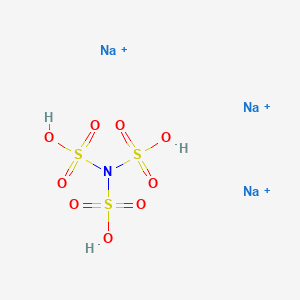
Trisodium nitridotrisulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium nitridotrisulphate is a chemical compound with the molecular formula NO9S3.3Na and a molecular weight of 323.166 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trisodium nitridotrisulphate can be synthesized through various chemical reactions. One common method involves the reaction of sodium sulphate with nitrogen-containing compounds under controlled conditions. The reaction typically requires specific temperatures and pH levels to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants. The final product is then purified and crystallized to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Trisodium nitridotrisulphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often require the presence of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation reactions may produce sulphate ions, while reduction reactions can yield sulphide ions .
Aplicaciones Científicas De Investigación
Trisodium nitridotrisulphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and metabolic pathways.
Medicine: Research has explored its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: This compound is employed in industrial processes, such as water treatment and the production of specialty chemicals
Mecanismo De Acción
The mechanism of action of trisodium nitridotrisulphate involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, impacting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Trisodium citrate: Another trisodium salt with different chemical properties and applications.
Trisodium phosphate: Known for its use in cleaning agents and water treatment.
Trisodium nitrilotriacetate: Used as a chelating agent in various industrial applications.
Uniqueness
Trisodium nitridotrisulphate is unique due to its specific molecular structure and reactivity. Its ability to undergo multiple types of chemical reactions and form complexes with metal ions distinguishes it from other similar compounds .
Propiedades
Número CAS |
34890-55-6 |
|---|---|
Fórmula molecular |
H3NNa3O9S3+3 |
Peso molecular |
326.2 g/mol |
Nombre IUPAC |
trisodium;disulfosulfamic acid |
InChI |
InChI=1S/H3NO9S3.3Na/c2-11(3,4)1(12(5,6)7)13(8,9)10;;;/h(H,2,3,4)(H,5,6,7)(H,8,9,10);;;/q;3*+1 |
Clave InChI |
IYJHFYRQLRMLLW-UHFFFAOYSA-N |
SMILES canónico |
N(S(=O)(=O)O)(S(=O)(=O)O)S(=O)(=O)O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



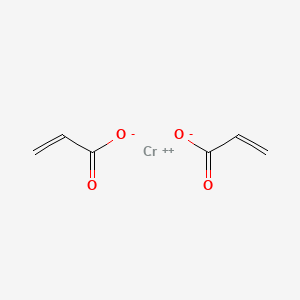
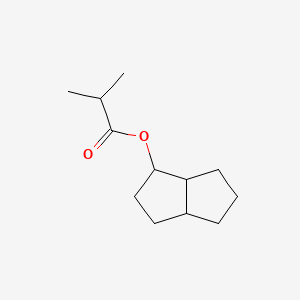
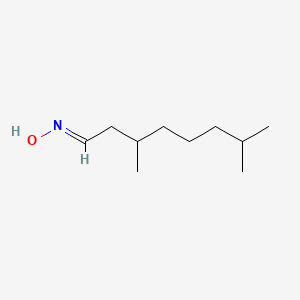

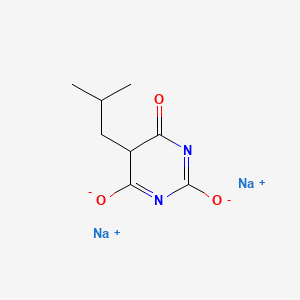

![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)

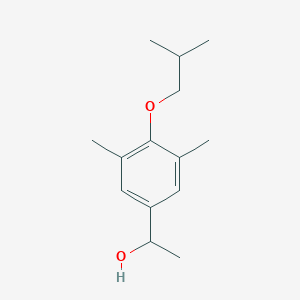
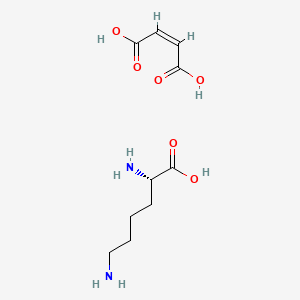
![6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12644708.png)

